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Compound of Interest

Compound Name: 4-Isopropoxyphenylboronic acid

Cat. No.: B050181 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Isopropoxyphenylboronic acid, identified by the CAS number 153624-46-5, is an aromatic

boronic acid that serves as a vital building block in modern organic synthesis. Its utility is most

prominently showcased in the realm of palladium-catalyzed cross-coupling reactions,

particularly the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. This

capability has positioned it as a key intermediate in the synthesis of complex organic

molecules, including pharmacologically active compounds. Notably, it is a precursor in the

development of selective cyclooxygenase-2 (COX-2) inhibitors, which are a significant class of

anti-inflammatory drugs. This guide provides an in-depth overview of its chemical properties,

synthesis, applications, and the experimental protocols relevant to its use.

Chemical and Physical Properties
A summary of the key quantitative data for 4-Isopropoxyphenylboronic acid is presented in

the table below. This information is crucial for its handling, storage, and application in

experimental settings.
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Property Value

CAS Number 153624-46-5

Molecular Formula C₉H₁₃BO₃

Molecular Weight 180.01 g/mol

Melting Point 150-154 °C

Boiling Point 321.9 ± 44.0 °C (Predicted)

Density 1.10 ± 0.1 g/cm³ (Predicted)

pKa 8.78 ± 0.17 (Predicted)

Appearance White to off-white or light tan powder

Storage Temperature Room Temperature, sealed in dry, dark place

Synthesis of 4-Isopropoxyphenylboronic Acid: A
General Protocol
The synthesis of arylboronic acids like 4-isopropoxyphenylboronic acid is commonly

achieved through the reaction of a Grignard reagent with a trialkyl borate followed by acidic

hydrolysis. Below is a generalized experimental protocol.

Experimental Protocol: Synthesis via Grignard Reaction
Materials:

4-Bromo-isopropoxybenzene

Magnesium turnings

Iodine (crystal)

Anhydrous tetrahydrofuran (THF)

Trimethyl borate
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Hydrochloric acid (HCl)

Diethyl ether or Diisopropyl ether

Sodium hydroxide (for purification)

Procedure:

Grignard Reagent Formation:

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel,

and a nitrogen inlet, place magnesium turnings.

Add a small crystal of iodine and a few milliliters of a solution of 4-bromo-

isopropoxybenzene in anhydrous THF.

Initiate the reaction by gentle heating. Once the reaction starts (disappearance of the

iodine color and bubbling), add the remaining 4-bromo-isopropoxybenzene solution

dropwise at a rate that maintains a gentle reflux.

After the addition is complete, continue to stir the mixture at room temperature or with

gentle heating until the magnesium is consumed. Cool the resulting Grignard reagent to

-78 °C using a dry ice/acetone bath.

Borylation:

To the cooled Grignard reagent, add a solution of trimethyl borate in anhydrous THF

dropwise, maintaining the temperature below -70 °C.

After the addition, allow the reaction mixture to warm slowly to room temperature and stir

overnight.

Hydrolysis:

Pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid.

Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronate

ester.
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Work-up and Purification:

Separate the organic layer and extract the aqueous layer with diethyl ether.

Combine the organic layers and wash with brine.

To purify, the crude boronic acid can be dissolved in an organic solvent and treated with an

aqueous base (e.g., NaOH) to form the boronate salt, which is water-soluble.[1][2] The

aqueous layer containing the salt is then separated from the organic layer containing non-

acidic impurities.[1]

The aqueous layer is acidified with HCl to precipitate the pure boronic acid.[1]

The solid product is collected by vacuum filtration, washed with cold water, and dried

under vacuum.

Further purification can be achieved by recrystallization from a suitable solvent system

(e.g., water, ethanol, or a mixture of organic solvents).

Application in Suzuki-Miyaura Cross-Coupling
4-Isopropoxyphenylboronic acid is a versatile reagent in Suzuki-Miyaura coupling reactions

to form biaryl structures, which are common motifs in pharmaceuticals and functional materials.

[3]

Experimental Protocol: Suzuki-Miyaura Coupling
Materials:

4-Isopropoxyphenylboronic acid

An aryl halide (e.g., 4-bromotoluene)

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand)

Base (e.g., K₂CO₃, K₃PO₄, or Ba(OH)₂)

Solvent (e.g., 1,4-dioxane, DMF, or ethanol/water mixture)
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Procedure:

To a reaction vessel, add the aryl halide (1.0 mmol), 4-isopropoxyphenylboronic acid (1.1-

1.5 mmol), and the base (2.0-3.0 mmol).

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

Add the solvent and degas the mixture by bubbling with the inert gas for 10-15 minutes.

Add the palladium catalyst (typically 1-5 mol%).

Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the

progress by TLC or GC-MS. A typical reaction time is overnight.[4]

Upon completion, cool the reaction to room temperature and dilute with water and an organic

solvent (e.g., ethyl acetate).

Separate the organic layer, and extract the aqueous layer with the organic solvent.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to obtain the desired

biaryl compound.

Logical Workflow for Suzuki-Miyaura Coupling
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Reaction Setup Reaction Work-up & Purification

Aryl Halide +
4-Isopropoxyphenylboronic Acid +

Base
Add Solvent Degas Mixture Add Pd Catalyst Heat and Stir Cool and Quench Extraction Column Chromatography Pure Product
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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